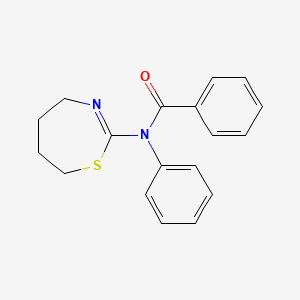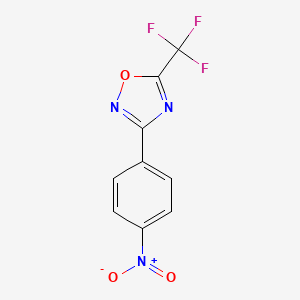
3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide, also known as MQA, is a heterocyclic compound that has been widely studied in scientific research due to its potential therapeutic applications. MQA has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide is not fully understood, but it is believed to act through multiple pathways. 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been found to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. Additionally, 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been found to disrupt the bacterial cell membrane, leading to cell death.
実験室実験の利点と制限
One advantage of using 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide in lab experiments is its broad range of potential applications. 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a versatile compound for investigation. However, one limitation of using 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide in lab experiments is its potential toxicity. Further investigation is needed to determine the safe dosage and potential side effects of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide.
将来の方向性
There are many potential future directions for research on 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide. One area of investigation could be the development of new synthetic methods for producing 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide with higher yields and purity. Another area of research could be the investigation of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide as a potential photosensitizer in photodynamic therapy for cancer treatment. Additionally, further investigation is needed to determine the safe dosage and potential side effects of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide, as well as its potential therapeutic applications in other areas.
合成法
The synthesis of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide involves the reaction of 5-methyl-2-furancarboxaldehyde with 2-aminobenzonitrile in the presence of a catalytic amount of piperidine. The resulting product is then subjected to a Knoevenagel condensation reaction with acryloyl chloride to produce 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide. The purity and yield of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide can be improved through recrystallization and column chromatography.
科学的研究の応用
3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
特性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-quinolin-5-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-8-13(21-12)9-10-17(20)19-16-6-2-5-15-14(16)4-3-11-18-15/h2-11H,1H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYLJEDQLXFMCH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)

![N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5875988.png)


![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5876009.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5876025.png)




![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B5876062.png)